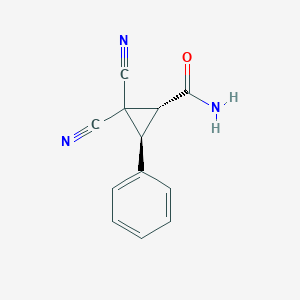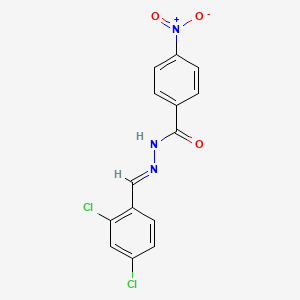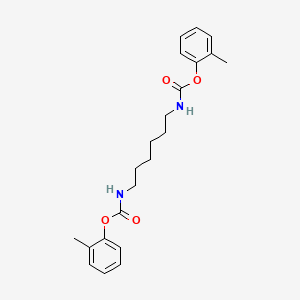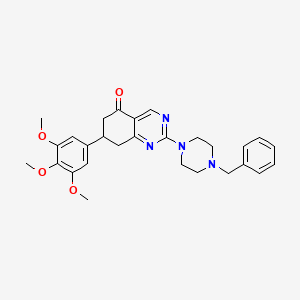
2,2-Dicyano-3-phenylcyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dicyano-3-phenylcyclopropane-1-carboxamide is a chemical compound with the molecular formula C12H9N3O It is characterized by a cyclopropane ring substituted with phenyl, dicyano, and carboxamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dicyano-3-phenylcyclopropane-1-carboxamide typically involves the cyclopropanation of phenylacetonitrile derivatives. One common method includes the α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane, followed by the conversion of the cyano group to a carboxamide group using concentrated hydrochloric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
化学反応の分析
Types of Reactions
2,2-Dicyano-3-phenylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The phenyl and cyano groups can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
2,2-Dicyano-3-phenylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules due to its reactive functional groups.
Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific cancer cell lines.
Industry: Its unique electronic properties make it useful in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 2,2-Dicyano-3-phenylcyclopropane-1-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound’s derivatives have shown effective inhibition of the proliferation of certain cancer cell lines, such as U937, a human myeloid leukemia cell line . The exact molecular targets and pathways are still under investigation, but the compound’s structure-activity relationships suggest it may interfere with cellular signaling and metabolic pathways.
類似化合物との比較
Similar Compounds
- 2,2-Dicyano-3-phenylcyclopropane-1-carboxylic acid
- 2,2-Dicyano-3-phenylcyclopropane-1-methyl ester
- 2,2-Dicyano-3-phenylcyclopropane-1-amine
Uniqueness
2,2-Dicyano-3-phenylcyclopropane-1-carboxamide stands out due to its combination of a cyclopropane ring with phenyl, dicyano, and carboxamide groups. This unique structure imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C12H9N3O |
|---|---|
分子量 |
211.22 g/mol |
IUPAC名 |
(1R,3S)-2,2-dicyano-3-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C12H9N3O/c13-6-12(7-14)9(10(12)11(15)16)8-4-2-1-3-5-8/h1-5,9-10H,(H2,15,16)/t9-,10+/m1/s1 |
InChIキー |
RRTNUKSUIMWGRX-ZJUUUORDSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](C2(C#N)C#N)C(=O)N |
正規SMILES |
C1=CC=C(C=C1)C2C(C2(C#N)C#N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-bromophenyl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15017295.png)
![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-(propan-2-yl)benzamide](/img/structure/B15017301.png)
![N-[(E)-(3,4-dichlorophenyl)methylidene]-2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine](/img/structure/B15017310.png)
![3-chloro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B15017313.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B15017315.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-3-methylbenzamide](/img/structure/B15017332.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B15017333.png)
![5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15017340.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B15017344.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B15017348.png)

![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol](/img/structure/B15017359.png)

